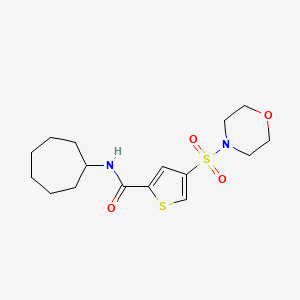

N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It was first synthesized by Pfizer in the early 2000s and has since been the subject of extensive scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Biodegradable Polymers

One significant application of derivatives similar to N-cycloheptyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through the ring-opening copolymerization of lactones with morpholine-2,5-dione derivatives, which have protected functional substituents. This process is crucial for developing biodegradable polymers with specific functionalities, making them valuable in medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).

Inhibition of Carbonic Anhydrases

Another area of research involves the exploration of aromatic sulfonamide derivatives, including morpholine-based compounds, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds have shown to exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential as therapeutic agents in treating diseases associated with aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Development of Heterocyclic Scaffolds

Morpholine derivatives are also pivotal in the synthesis of enantiopure morpholines and other heterocyclic scaffolds. This involves a series of reactions starting from the ring opening of oxiranes, followed by O-sulfonylation and cyclization processes. Such methodologies are instrumental in constructing complex molecular structures that are of interest in pharmaceutical research and development (Foschi et al., 2017).

Activation of Soluble Guanylyl Cyclase

Compounds related to this compound have been studied for their ability to activate the heme-oxidized form of soluble guanylyl cyclase (sGC), an important enzyme in cardiovascular physiology. This activation represents a novel mechanism for vasodilator drugs, which could be beneficial in treating cardiovascular diseases (Schindler et al., 2006).

Propiedades

IUPAC Name |

N-cycloheptyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c19-16(17-13-5-3-1-2-4-6-13)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h11-13H,1-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUWAXHMGQCMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)